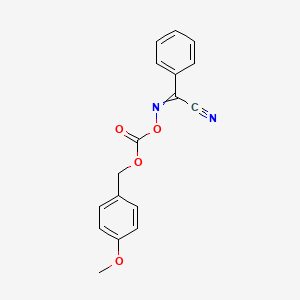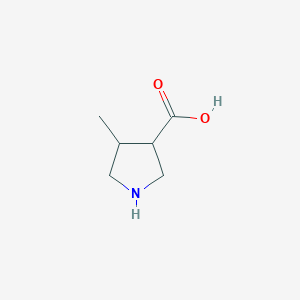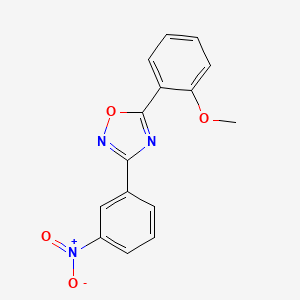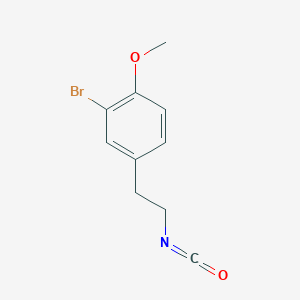
6-Cyanohexylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanohexylzinc bromide is an organozinc compound with the molecular formula NC(CH2)6ZnBr. It is primarily used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates . This compound is known for its reactivity and versatility in forming various chemical structures.
Mechanism of Action
Target of Action
6-Cyanohexylzinc bromide is an organozinc compound . Its primary targets are organic halides or triflates . These targets play a crucial role in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction results in the construction of carbon-carbon bonds by coupling with organic halides or triflates .
Biochemical Pathways
It’s known that the compound can be used to synthesize cyanohexyl substituted aryl derivatives by a palladium catalyzed coupling reaction with aryl bromides . It can also be used to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a key intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement .
Pharmacokinetics
It’s known that the compound has a molecular weight of 25547 , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of cyanohexyl substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate .
Action Environment
It’s known that the compound has a concentration of 05 M in THF (Tetrahydrofuran) and a density of 0944 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides
Cellular Effects
The cellular effects of 6-Cyanohexylzinc bromide are not well-studied. Organozinc compounds are generally known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a reactant in palladium-catalyzed Negishi cross-coupling reactions . It helps to construct carbon-carbon bonds by coupling with organic halides or triflates
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyanohexylzinc bromide can be synthesized through the reaction of 6-bromohexanenitrile with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
NC(CH2)6Br+Zn→NC(CH2)6ZnBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Types of Reactions:
Negishi Cross-Coupling Reaction: this compound is commonly used in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of this compound with organic halides or triflates.
Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-zinc bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are essential for the Negishi cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere to prevent oxidation.
Major Products:
Cyanohexyl Substituted Aryl Derivatives: Formed by coupling with aryl bromides.
Methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate: An intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement.
Scientific Research Applications
6-Cyanohexylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- 4-Cyanobutylzinc bromide
- 6-Ethoxy-6-oxohexylzinc bromide
- Hexylzinc bromide
- 3-Cyanopropylzinc bromide
- Phenethylzinc bromide
Comparison: 6-Cyanohexylzinc bromide is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. Compared to other similar compounds, it offers distinct advantages in forming carbon-carbon bonds and synthesizing complex molecules .
Properties
CAS No. |
312624-28-5 |
|---|---|
Molecular Formula |
C7H12BrNZn |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
bromozinc(1+);heptanenitrile |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
MXIPCKRJAIFENH-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCCC#N.[Zn+]Br |
Canonical SMILES |
[CH2-]CCCCCC#N.[Zn+]Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















